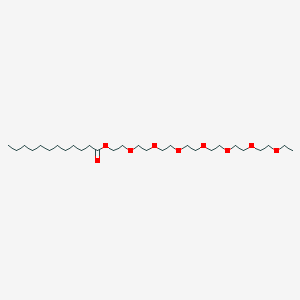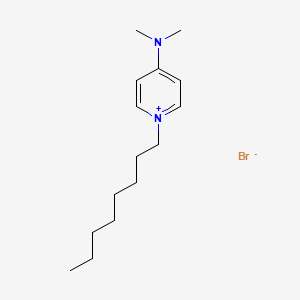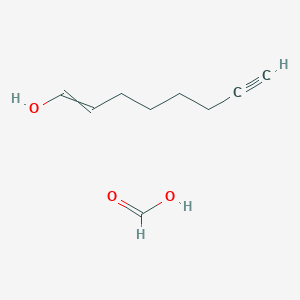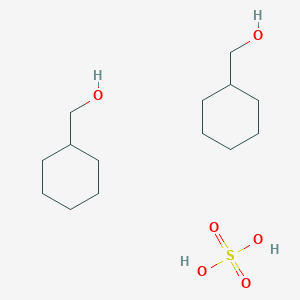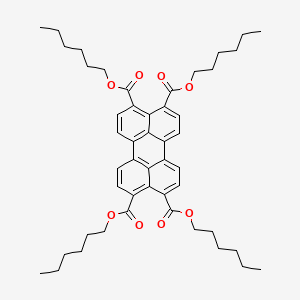
Tetrahexyl perylene-3,4,9,10-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahexyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is particularly noted for its stability and ability to form highly crystalline films, which are beneficial in electronic and optoelectronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic acid with hexanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahexyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: It can be reduced to form perylene derivatives with different functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various perylene derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Tetrahexyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives.
Biology: It is employed in the study of biological systems due to its fluorescent properties.
Industry: It is used in the production of dyes, pigments, and electronic materials .
Mecanismo De Acción
The mechanism by which tetrahexyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its ability to form stable, highly crystalline structures. These structures facilitate efficient electron transport, making the compound useful in electronic applications. The molecular targets and pathways involved include interactions with various metal ions and organic molecules, leading to the formation of coordination polymers and other complex structures .
Comparación Con Compuestos Similares
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in vat dyes and pigments.
Lithium perylene-3,4,9,10-tetracarboxylate: Used as a surfactant in the production of graphene.
Sodium perylene-3,4,9,10-tetracarboxylate: Also used as a surfactant in graphene production.
Uniqueness
Tetrahexyl perylene-3,4,9,10-tetracarboxylate is unique due to its ability to form highly crystalline films and its stability under various conditions. This makes it particularly valuable in electronic and optoelectronic applications, where these properties are crucial .
Propiedades
Número CAS |
288587-49-5 |
|---|---|
Fórmula molecular |
C48H60O8 |
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
tetrahexyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C48H60O8/c1-5-9-13-17-29-53-45(49)37-25-21-33-35-23-27-39(47(51)55-31-19-15-11-7-3)44-40(48(52)56-32-20-16-12-8-4)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-18-14-10-6-2/h21-28H,5-20,29-32H2,1-4H3 |
Clave InChI |
ZDTUZNODNXUKFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


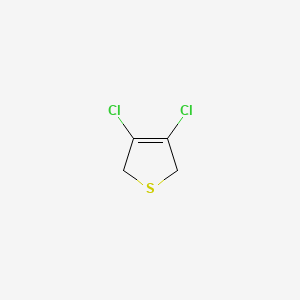
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
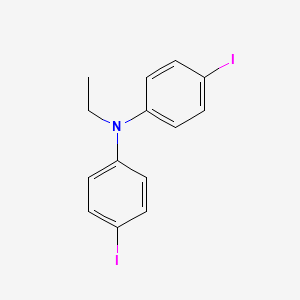

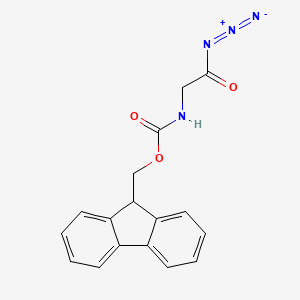
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
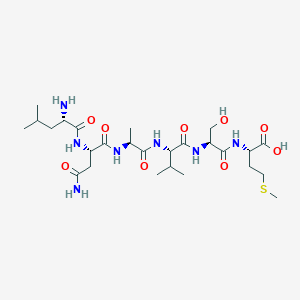
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
